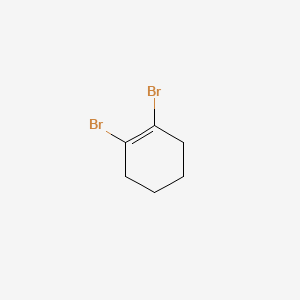

1,2-Dibromocyclohexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dibromocyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXJYZLOXJOJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303255 | |

| Record name | 1,2-dibromocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49676-92-8 | |

| Record name | NSC157549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-dibromocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromocyclohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Dibromocyclohexene structural analysis

An In-depth Technical Guide to the Structural Analysis of 1,2-Dibromocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated cycloalkene of significant interest in synthetic organic chemistry. Its rigid, functionalized scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive analysis of this compound, commencing with a proposed synthetic pathway from a readily available precursor, followed by an in-depth examination of its structural features. This includes a predictive analysis of its spectroscopic characteristics and a discussion of its conformational preferences. Furthermore, the guide explores the anticipated reactivity of this compound, with a focus on its potential applications in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the inherent logic of the described protocols are emphasized throughout to provide a field-proven perspective for researchers.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically approached via a two-step sequence starting from cyclohexene: electrophilic addition of bromine to form trans-1,2-dibromocyclohexane, followed by a controlled dehydrobromination.

Step 1: Synthesis of trans-1,2-Dibromocyclohexane

The initial step involves the bromination of cyclohexene. This reaction proceeds via an anti-addition mechanism, leading to the formation of the trans isomer.[1][2] The formation of a cyclic bromonium ion intermediate dictates the stereochemical outcome of this reaction.

Experimental Protocol: Bromination of Cyclohexene

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve cyclohexene (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Cool the reaction mixture to 0-5 °C using an ice bath to minimize side reactions.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred cyclohexene solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude trans-1,2-dibromocyclohexane. The product can be purified by vacuum distillation.

Caption: Synthesis of trans-1,2-dibromocyclohexane from cyclohexene.

Step 2: Dehydrobromination to this compound

The subsequent step is the elimination of one equivalent of hydrogen bromide from trans-1,2-dibromocyclohexane to introduce the double bond. The choice of base and reaction conditions is critical to favor the formation of the desired this compound over the isomeric 3-bromocyclohexene or the doubly eliminated product, 1,3-cyclohexadiene.[3] A sterically hindered, non-nucleophilic base is preferred to promote E2 elimination and minimize substitution reactions.

Experimental Protocol: Dehydrobromination

-

In a round-bottom flask, dissolve trans-1,2-dibromocyclohexane (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or tert-butanol.

-

Add a sterically hindered base such as potassium tert-butoxide (1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Caption: Dehydrobromination of trans-1,2-dibromocyclohexane.

Structural Analysis of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques and conformational analysis.

Predicted Spectroscopic Characterization

| Spectroscopic Technique | Predicted Signature | Rationale |

| ¹H NMR | δ 6.2-6.5 ppm (multiplet, 2H, vinylic C-H), δ 2.0-2.8 ppm (multiplets, 4H, allylic C-H), δ 1.6-2.0 ppm (multiplets, 2H, homoallylic C-H) | The vinylic protons are expected to be deshielded due to the electronegativity of the adjacent bromine atoms and the sp² hybridization of the carbons.[6] The allylic and homoallylic protons will appear in the typical aliphatic region. |

| ¹³C NMR | δ 125-135 ppm (C=C), δ 30-40 ppm (allylic C), δ 20-30 ppm (homoallylic C) | The sp² carbons of the double bond will appear in the downfield region characteristic of alkenes. The bromine substitution will influence their exact chemical shift. |

| IR Spectroscopy | 1620-1650 cm⁻¹ (C=C stretch), 3010-3050 cm⁻¹ (vinylic C-H stretch), 650-750 cm⁻¹ (C-Br stretch) | The C=C stretching frequency is characteristic of a substituted alkene. The C-Br stretch will be a strong absorption in the fingerprint region. |

| Mass Spectrometry (EI) | M⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio. Fragmentation by loss of Br and HBr. | The isotopic pattern of two bromine atoms will be a definitive feature in the mass spectrum. |

Conformational Analysis

The cyclohexene ring adopts a half-chair conformation to relieve ring strain.[7] In this compound, the four carbons of the C-C-C=C-C-C backbone are roughly coplanar, with the two remaining saturated carbons puckered out of this plane. The two bromine atoms are attached to the sp² hybridized carbons of the double bond.

The bulky bromine atoms will influence the conformational equilibrium of the ring. Steric interactions between the bromine atoms and the adjacent pseudo-axial and pseudo-equatorial hydrogens on the allylic carbons will be a key determinant of the most stable conformation. It is expected that the molecule will adopt a conformation that minimizes these steric clashes.[8]

Reactivity and Synthetic Applications

This compound is a versatile intermediate for further synthetic transformations, primarily leveraging the reactivity of the vinyl bromide moieties.

Nucleophilic Substitution

Vinyl halides are generally unreactive towards traditional SN2 nucleophilic substitution reactions.[9][10] This is due to the increased strength of the C(sp²)-Br bond compared to a C(sp³)-Br bond and the steric hindrance of the cyclohexene ring to backside attack. However, under specific conditions, such as those promoting an SRN1 mechanism, substitution may be possible.[11][12]

Palladium-Catalyzed Cross-Coupling Reactions

A major application of vinyl bromides is in palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds.[13] this compound is an excellent candidate for these transformations.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl, heteroaryl, or vinyl substituents.[14][15] This allows for the construction of complex molecular frameworks.

-

Heck Reaction: Coupling with alkenes under palladium catalysis can lead to the formation of substituted dienes.[16]

-

Other Couplings: Other palladium-catalyzed reactions, such as Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig (with amines), could also be employed.

Caption: Potential cross-coupling reactions of this compound.

Conclusion

This compound, while not extensively characterized in the literature, represents a valuable synthetic intermediate with significant potential. Its synthesis from cyclohexene is feasible through a well-established bromination-dehydrobromination sequence. The structural features, predicted from spectroscopic and conformational principles, reveal a functionalized and conformationally defined cyclic scaffold. The true synthetic utility of this compound lies in its anticipated reactivity in modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, opening avenues for the construction of diverse and complex molecular targets. This guide provides a solid foundation for researchers to explore the chemistry of this intriguing molecule.

References

- Galli, C., Gentili, P., & Rappoport, Z. (1994). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. The Journal of Organic Chemistry, 59(22), 6786-6793.

- BenchChem. (2025). 3-BROMOCYCLOHEXENE synthesis. ChemicalBook.

- BenchChem. (2025). 1-Bromo-1-cyclohexene. BenchChem.

- Snyder, H. R., & Brooks, L. A. (1932). 1,2-Dibromocyclohexane. Organic Syntheses, 12, 26.

- Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095.

- PrepChem. (n.d.). Preparation of 3-bromocyclohexene. PrepChem.com.

- Santi, C., Battistelli, B., Casagrande, A., & Testaferri, L. (2012). Nucleophilic substitution on vinyl halides.

- Conformational Analysis of Monosubstituted Cyclohexane. (n.d.).

- Conformational analysis of cyclohexanes. (2021). Chemistry LibreTexts.

- How could you prepare cyclohexane starting from 3-bromocyclohexene? (n.d.). Homework.Study.com.

- Vinylic halides are unreactive towards nucleophilic substitution because of the following except. (n.d.). Allen.

- Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts.

- Galli, C., Gentili, P., & Rappoport, Z. (1994). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. The Journal of Organic Chemistry.

- Vinyl bromide. (n.d.). Wikipedia.

- TRANS-1,2-DIBROMOCYCLOHEXANE synthesis. (n.d.). ChemicalBook.

- trans-1,2-Dibromocyclohexane. (2024). ChemBK.

- What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN? (2019). Quora.

- Barnes, R. J., & Softley, T. P. (2000). The reaction products of the 193 nm photolysis of vinyl bromide and vinyl chloride studied by time-resolved Fourier transform infrared emission spectroscopy. Physical Chemistry Chemical Physics, 2(24), 5549-5558.

- Conformational Analysis of Substituted Cyclohexanes. (2017). YouTube.

- Vinyl bromide. (n.d.). NIST WebBook.

- Vinyl bromide(593-60-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-BROMOCYCLOHEXENE. (n.d.). Chongqing Chemdad Co.,Ltd.

- Feuerstein, M., Doucet, H., & Santelli, M. (2003). Synthesis of Polysubstituted Alkenes by Heck Vinylation or Suzuki Cross-Coupling Reactions in the Presence of a Tetraphosphane−Palladium Catalyst. European Journal of Organic Chemistry, 2003(10), 1813-1820.

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Vinyl bromide. (n.d.). NIST WebBook.

- Vinyl bromide. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.

- Cyclohexane conform

- Ultrafast strong-field dissociation of vinyl bromide: An attosecond transient absorption spectroscopy and non-adiabatic molecular dynamics study. (2021). The Journal of Chemical Physics, 155(12), 124307.

- 1H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts.

- Show all steps and reagents needed to convert cyclohexane into the two enantiomers of trans-1,2-dibromocyclohexane. (n.d.). Homework.Study.com.

- Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.

- Wang, Y., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8468-8477.

- Synthesize 1-methylcyclohexene from bromocyclohexane. (2018). Chegg.com.

- 1-bromo-1-cyclohexene. (2025). Molbase.

- 1H NMR Chemical Shifts. (n.d.).

- E2 Reaction: Formation of cyclohexene from bromocyclohexane. (n.d.). Linfield College.

- Kabalka, G. W., & Mereddy, A. R. (2004). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- How is 3-bromocyclohexene converted to cyclohexane? (2021). Chemistry Stack Exchange.

- Reaction of the alkene with bromine proceeds via electrophilic addition gives trans-1,2-dibromocyclohexane then double E2 elimination yields the conjugated diene, 1,3-cyclohexadiene. (n.d.). Master Organic Chemistry.

- Trans-1 2-Dibromocyclohexane Lab Report. (n.d.). IPL.org.

- Method of producing bromocyclohexane. (n.d.).

- Chemical Shift. (2023). Chemistry LibreTexts.

- Pizarro, S., Garcia, V. S., Cañas-Sarazua, R., & Delgadillo, A. (2018). Proposed mechanism for the dehalogenation of trans-1,2-dibromocyclohexane, the glyoximes and Lewis base ligands are omitted for simplicity.

- The following nuclei have spin quantum numbers of zero and are magnetically inactive. (n.d.). CDN.

- Nuclear Magnetic Resonance. (n.d.). Collard Group.

- Suzuki reaction. (n.d.). Wikipedia.

- 1,2 di bromo cyclohexane on dehydrohalogen

Sources

- 1. 1-Bromo-1-cyclohexene | 2044-08-8 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Answer [chem.ucalgary.ca]

- 4. Vinyl bromide(593-60-2) 1H NMR spectrum [chemicalbook.com]

- 5. Vinyl bromide [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Vinylic halides are unreactive towards nucleophilic substitution because of the following except : [allen.in]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Brominated Cyclohexene Derivatives

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of key brominated cyclohexene derivatives. For researchers, scientists, and professionals in drug development, understanding the nuances of these compounds is critical for leveraging their synthetic potential. We will move beyond simple procedural lists to explore the underlying principles that govern their reactivity, with a particular focus on the generation of strained intermediates and their subsequent application in complex molecule synthesis.

Introduction: Navigating the Nomenclature and Key Intermediates

The term "1,2-dibromocyclohexene" can be ambiguous. A structure with two bromine atoms on the same double bond is not feasible. Therefore, this guide will focus on the most synthetically relevant and well-documented brominated cyclohexene species: 1-bromocyclohexene . This vinyl bromide is a pivotal intermediate, primarily synthesized from its saturated precursor, trans-1,2-dibromocyclohexane. The strategic importance of 1-bromocyclohexene lies in its ability to serve as a precursor to highly reactive, transient species, most notably cyclohexyne . We will explore the synthesis of 1-bromocyclohexene and its subsequent transformations that are of significant interest in modern organic synthesis.

Synthesis of 1-Bromocyclohexene

The most direct route to 1-bromocyclohexene is through the controlled dehydrobromination of trans-1,2-dibromocyclohexane. While various bases can effect elimination, the choice of base is crucial to favor the formation of the vinyl bromide over competing reactions like double elimination to form 1,3-cyclohexadiene.

Causality in Reagent Selection: The "Complex Base" Advantage

Treatment of trans-1,2-dibromocyclohexane with common strong bases like sodium amide (NaNH₂) or sodium tert-butoxide (Bu'ONa) alone often leads to a mixture of products or recovery of the starting material. However, a combination of these bases, often referred to as a "complex base" (NaNH₂-Bu'ONa), demonstrates remarkably different reactivity. This synergistic effect allows for a more selective β-elimination to yield 1-bromocyclohexene in good yields.[1][2] The rationale lies in the modified reactivity and steric profile of the basic species in solution, which favors the kinetically controlled removal of a single molecule of HBr.

Experimental Protocol: Synthesis of 1-Bromocyclohexene from trans-1,2-Dibromocyclohexane[1][2]

Objective: To synthesize 1-bromocyclohexene via selective dehydrobromination.

Materials:

-

trans-1,2-dibromocyclohexane

-

Sodium amide (NaNH₂)

-

tert-Butanol (for generating sodium tert-butoxide in situ with sodium) or commercial sodium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere, prepare the "complex base" in a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser. Suspend sodium amide and sodium tert-butoxide in anhydrous THF.

-

Cool the stirred suspension to 20°C.

-

Add a solution of trans-1,2-dibromocyclohexane (1 equivalent) in anhydrous THF dropwise to the base suspension over a period of 1-2 hours, maintaining the temperature at 20°C.

-

Allow the reaction to stir at 20°C for approximately 22 hours to ensure complete conversion.

-

Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0°C.

-

Perform a standard aqueous workup. Extract the aqueous layer with diethyl ether or a similar organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain pure 1-bromocyclohexene.

Physical and Spectroscopic Properties of 1-Bromocyclohexene

A thorough characterization is essential for confirming the identity and purity of synthesized intermediates. Below are the key physical and spectroscopic properties of 1-bromocyclohexene.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉Br | [3][4] |

| Molecular Weight | 161.04 g/mol | [3][4] |

| Appearance | Colorless liquid | |

| Boiling Point | 165.2 °C at 760 mmHg | [3] |

| Density | 1.436 g/mL | [3] |

| Refractive Index (n²⁰/D) | 1.537 | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic proton and the allylic and aliphatic protons of the cyclohexene ring. Predicted spectra are available for reference.[3]

-

¹³C NMR: The carbon NMR will display characteristic peaks for the sp² carbons of the double bond (one attached to bromine and one to hydrogen) and the four sp³ carbons of the ring.[3]

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3]

Chemical Reactivity and Synthetic Applications

The primary synthetic value of 1-bromocyclohexene is its role as a precursor to the highly strained and reactive intermediate, cyclohexyne.

Dehydrobromination: The Gateway to Cyclohexyne

The vinyl C-H bond in 1-bromocyclohexene is not acidic enough to be deprotonated by common bases. However, very strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), can abstract this proton, leading to a subsequent elimination of the bromide ion.[5] This elimination generates the transient cyclohexyne intermediate. Due to extreme ring strain, cyclohexyne cannot be isolated under normal conditions and must be generated in situ for immediate use.[5]

Diagram: Generation of Cyclohexyne

Caption: Formation of the transient cyclohexyne intermediate.

In-Situ Trapping of Cyclohexyne: The Diels-Alder Reaction

The most compelling evidence for the formation of cyclohexyne comes from trapping experiments. The highly reactive triple bond of cyclohexyne readily participates as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes.[5][6] This provides a powerful method for constructing complex bicyclic systems. A common trapping agent is 2,5-diphenylisobenzofuran, which reacts with cyclohexyne to form a stable, characterizable adduct.[5]

Diagram: Cyclohexyne Trapping Workflow

Caption: Experimental workflow for cyclohexyne generation and trapping.

Experimental Protocol: Generation and Diels-Alder Trapping of Cyclohexyne[5]

Objective: To generate cyclohexyne from 1-bromocyclohexene and trap it with a diene to provide evidence of its formation.

Materials:

-

1-Bromocyclohexene

-

2,5-Diphenylisobenzofuran (or another suitable diene)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous diethyl ether or THF

-

Inert atmosphere (Nitrogen or Argon)

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 1-bromocyclohexene and the trapping agent (e.g., 2,5-diphenylisobenzofuran) in anhydrous ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

With vigorous stirring, add the strong base (e.g., n-BuLi) dropwise via syringe. A color change may be observed as the reaction proceeds.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

-

Quench the reaction by carefully adding a proton source, such as saturated aqueous ammonium chloride.

-

Perform an aqueous workup, separating the organic layer. Extract the aqueous phase with ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography or recrystallization to isolate the stable Diels-Alder adduct.

-

Characterize the adduct using spectroscopic methods (NMR, Mass Spec) to confirm the structure and, by extension, the transient formation of cyclohexyne.

Other Reactivity Patterns of Vinyl Bromides

Beyond elimination reactions, the C(sp²)-Br bond in 1-bromocyclohexene and other vinyl bromides can participate in a variety of transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed C-N bond formation can convert vinyl bromides into enamines, which can then be used in subsequent reactions like Michael additions.[7][8][9] This opens up alternative synthetic pathways that do not rely on the generation of strained intermediates, highlighting the versatility of vinyl bromides in organic synthesis.

Conclusion

While the direct synthesis and isolation of this compound is not a common topic, the closely related chemistry of its precursor, trans-1,2-dibromocyclohexane, and its elimination product, 1-bromocyclohexene, is of profound importance to synthetic chemists. The ability to generate and trap highly reactive intermediates like cyclohexyne from readily accessible starting materials provides a robust tool for the construction of complex molecular architectures. The principles of selective elimination and in-situ trapping discussed herein are foundational concepts that empower researchers to design innovative synthetic routes for applications in drug discovery, materials science, and beyond.

References

-

Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link]

-

University of Oxford, Department of Chemistry. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]

-

Organic Chemistry Portal. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]

-

Caubère, P., & Coudert, G. (1972). 1-Bromocyclohexene from trans-1,2-dibromocyclohexane; a β-elimination by a “complex base”. Journal of the Chemical Society, Chemical Communications, (22), 1289-1289. [Link]

-

Wikipedia. (2024). Diels–Alder reaction. [Link]

-

Caubère, P., & Brunet, J. J. (1972). 1-Bromocyclohexene from trans- 1,2=Dibromocyclohexane ; a p-Elimination by a “Complex Base”. J.C.S. Chem. Comm., 1289. [Link]

-

PubChem. (n.d.). 1-Bromocyclohex-1-ene. [Link]

Sources

- 1. 1-Bromocyclohexene from trans-1,2-dibromocyclohexane; a β-elimination by a “complex base” - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 1-Bromocyclohexene from trans-1,2-dibromocyclohexane; a β-elimination by a “complex base” - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 8. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. | Department of Chemistry [chem.web.ox.ac.uk]

An In-depth Technical Guide to the Spectroscopic Data of trans-1,2-Dibromocyclohexane

A Note to the Reader: Initial research for the requested topic, 1,2-dibromocyclohexene, revealed a significant lack of available spectroscopic data in publicly accessible databases and scientific literature. To provide a comprehensive and technically accurate guide, the focus of this document has been shifted to the closely related and well-characterized compound, trans-1,2-dibromocyclohexane . The key structural difference is the presence of a carbon-carbon single bond between the bromine-bearing carbons in the cyclohexane derivative, as opposed to the double bond in the cyclohexene analogue. This distinction fundamentally alters the expected spectroscopic signatures.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the spectroscopic properties of trans-1,2-dibromocyclohexane.

Introduction: The Significance of Spectroscopic Analysis for Halogenated Cycloalkanes

trans-1,2-Dibromocyclohexane is a valuable intermediate in organic synthesis, often utilized in the introduction of functional groups and the formation of more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for trans-1,2-dibromocyclohexane.

The causality behind experimental choices in acquiring and interpreting this data will be emphasized, providing insights rooted in practical application. Each analytical technique offers a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for the unequivocal identification of this compound.

Synthesis of trans-1,2-Dibromocyclohexane

A common and reliable method for the synthesis of trans-1,2-dibromocyclohexane is the electrophilic addition of bromine to cyclohexene.[1][2]

Experimental Protocol: Bromination of Cyclohexene

-

Reaction Setup: A solution of cyclohexene in a suitable solvent, such as carbon tetrachloride or chloroform, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice-salt bath to approximately -5°C.[1]

-

Bromine Addition: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred cyclohexene solution. The rate of addition is controlled to maintain the reaction temperature below -1°C.[1]

-

Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the completion of the reaction.

-

Workup: The reaction mixture is transferred to a modified Claisen flask, and the solvent and any excess cyclohexene are removed by distillation.[1]

-

Purification: The crude product is purified by vacuum distillation to yield pure trans-1,2-dibromocyclohexane.[1]

Causality of Experimental Choices:

-

Low Temperature: The reaction is performed at low temperatures to minimize the formation of side products, such as those arising from free-radical substitution.

-

Solvent Choice: An inert solvent like carbon tetrachloride or chloroform is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Controlled Addition: The slow, dropwise addition of bromine prevents a rapid, exothermic reaction and allows for better control over the reaction temperature.

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for trans-1,2-dibromocyclohexane.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of trans-1,2-dibromocyclohexane, the IR spectrum is characterized by the absence of certain peaks (indicative of the starting material) and the presence of absorptions corresponding to the saturated, halogenated cyclohexane ring.

Experimental Protocol: Acquiring the IR Spectrum

-

A small drop of the purified trans-1,2-dibromocyclohexane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are carefully pressed together to create a thin liquid film.

-

The assembly is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of trans-1,2-dibromocyclohexane will be dominated by absorptions corresponding to C-H and C-C bond vibrations. The key diagnostic feature, when compared to the starting material cyclohexene, is the absence of the C=C stretch and the =C-H stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2960 | Strong | C-H (sp³) stretching |

| ~1450 | Medium | CH₂ scissoring |

| ~680 | Strong | C-Br stretching |

Causality of Peak Assignments:

-

C-H (sp³) stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³-hybridized carbon atoms, which constitute the cyclohexane ring.

-

CH₂ scissoring: The absorption around 1450 cm⁻¹ is due to the bending vibration of the methylene groups in the ring.

-

C-Br stretching: The strong absorption in the fingerprint region, typically around 680 cm⁻¹, is indicative of the carbon-bromine bond stretch. The exact position can be influenced by the conformation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For trans-1,2-dibromocyclohexane, both ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-1,2-dibromocyclohexane is complex due to the conformational flexibility of the cyclohexane ring and the spin-spin coupling between the various protons.

Experimental Protocol: ¹H NMR

-

Approximately 5-10 mg of trans-1,2-dibromocyclohexane is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

The sample is placed in the NMR spectrometer, and the spectrum is acquired.

Interpretation of the ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Multiplet | 2H | CH-Br |

| ~1.3-2.5 | Multiplets | 8H | -CH₂- |

Causality of Peak Assignments:

-

CH-Br Protons (~4.5 ppm): The protons on the carbons bearing the bromine atoms are significantly deshielded due to the electronegativity of bromine, causing them to appear downfield. The trans relationship of the bromine atoms leads to a specific coupling pattern, often appearing as a complex multiplet.

-

-CH₂- Protons (~1.3-2.5 ppm): The remaining eight protons of the methylene groups in the cyclohexane ring appear as a series of overlapping multiplets in the upfield region. The complexity arises from the different chemical environments of the axial and equatorial protons and their coupling to each other and to the CH-Br protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

The sample preparation is the same as for ¹H NMR. The spectrometer is tuned to the ¹³C frequency, and a proton-decoupled spectrum is typically acquired.

Interpretation of the ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| ~55 | C-Br |

| ~25-35 | -CH₂- |

Causality of Peak Assignments:

-

C-Br Carbons (~55 ppm): The carbons directly bonded to the electronegative bromine atoms are deshielded and appear downfield.

-

-CH₂- Carbons (~25-35 ppm): The methylene carbons of the cyclohexane ring appear in the upfield region, typical for sp³-hybridized carbons in an aliphatic ring. The exact chemical shifts will depend on their position relative to the bromine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

A dilute solution of trans-1,2-dibromocyclohexane in a volatile solvent is injected into the mass spectrometer.

-

The molecules are ionized, typically by electron ionization (EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum

The mass spectrum of trans-1,2-dibromocyclohexane will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximately 1:1 ratio).

| m/z | Interpretation |

| 240, 242, 244 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) |

| 161, 163 | Loss of one bromine atom ([M-Br]⁺) |

| 81 | [C₆H₉]⁺ |

Causality of Fragmentation:

-

Molecular Ion Cluster: The presence of two bromine atoms results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, confirming the presence of two bromine atoms in the molecule.

-

Loss of Bromine: The cleavage of a C-Br bond is a common fragmentation pathway, leading to a prominent peak at [M-Br]⁺. This fragment will also show an isotopic pattern for the remaining bromine atom.

-

[C₆H₉]⁺ Fragment: Loss of both bromine atoms and a hydrogen atom can lead to the formation of a cyclohexenyl cation.

Spectroscopic Data Interpretation Workflow

Sources

An In-depth Technical Guide to the Stereoisomers of 1,2-Dibromocyclohexane

Abstract: This technical guide provides a comprehensive examination of the stereoisomers of 1,2-dibromocyclohexane, a classic substrate in the study of stereochemistry and reaction mechanisms. The guide will delve into the mechanistic details of its synthesis via the electrophilic addition of bromine to cyclohexene, leading to a detailed analysis of the resulting stereoisomers. Conformational analysis, spectroscopic characterization, and established experimental protocols are presented to offer a complete resource for researchers, scientists, and professionals in drug development.

Introduction: Clarifying the Subject and Its Significance

While the term "1,2-dibromocyclohexene" might be encountered, it is often a misnomer for the product of the reaction between cyclohexene and bromine, which is 1,2-dibromocyclohexane . This guide focuses on the stereoisomers of the saturated cyclohexane derivative, a topic of fundamental importance in organic chemistry. The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's physical, chemical, and biological properties. In the pharmaceutical industry, the stereoisomeric form of a drug can dictate its efficacy and safety profile. Therefore, a thorough understanding of the stereoisomers of molecules like 1,2-dibromocyclohexane is paramount.

This guide will explore the synthesis of 1,2-dibromocyclohexane, the stereochemical outcome of the reaction, the conformational preferences of the resulting isomers, and the analytical techniques used for their characterization.

The Bromination of Cyclohexene: A Mechanistic Perspective

The synthesis of 1,2-dibromocyclohexane is a classic example of an electrophilic addition reaction. When cyclohexene is treated with bromine (Br₂), typically in an inert solvent like carbon tetrachloride, the bromine adds across the double bond.[1][2]

The mechanism proceeds through a key intermediate, a cyclic bromonium ion .[1][3][4] The approaching pi bond of the cyclohexene induces a dipole in the bromine molecule, making one bromine atom electrophilic.[1][4] This electrophilic bromine atom is attacked by the pi electrons, forming a three-membered ring containing a positively charged bromine atom.[1][3][4]

The formation of the bromonium ion is followed by the nucleophilic attack of a bromide ion (Br⁻). This attack occurs from the side opposite to the bulky bromonium ion, in a process known as anti-addition .[3][5] This stereospecificity is a crucial factor in determining the stereochemistry of the final product.

Caption: Chair flip of trans-1,2-dibromocyclohexane.

Experimental Synthesis and Characterization

Synthesis of trans-1,2-Dibromocyclohexane

The following protocol is a well-established method for the synthesis of trans-1,2-dibromocyclohexane. [6] Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride (or a less toxic solvent like dichloromethane) [2]* Absolute ethanol (a small amount)

-

Ice-salt bath

-

Separatory funnel

-

Round-bottom flask

-

Stirrer

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a separatory funnel, mechanical stirrer, and thermometer, prepare a solution of cyclohexene in a mixture of carbon tetrachloride and a small amount of absolute ethanol. [6]2. Cool the flask in an ice-salt bath to -5°C. [6]3. Slowly add a solution of bromine in carbon tetrachloride from the separatory funnel, maintaining the temperature below -1°C. The addition should take approximately three hours. [6]Careful temperature control is crucial to minimize substitution side reactions. [6]4. Once the addition is complete, transfer the reaction mixture to a Claisen flask.

-

Distill off the carbon tetrachloride and any excess cyclohexene using a water bath. [6]6. Replace the water bath with an oil bath and distill the product under reduced pressure. The pure trans-1,2-dibromocyclohexane distills at 99–103°C/16 mm Hg. [6] Safety Precautions: Bromine is highly toxic and corrosive. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Characterization of Stereoisomers

The synthesized 1,2-dibromocyclohexane can be characterized using various spectroscopic techniques.

| Technique | Expected Observations for trans-1,2-Dibromocyclohexane |

| ¹H NMR | Complex multiplets in the aliphatic region. The chemical shifts and coupling constants of the protons attached to the bromine-bearing carbons are particularly informative for conformational analysis. |

| ¹³C NMR | Two signals in the aliphatic region, corresponding to the two types of carbon atoms in the ring. |

| IR Spectroscopy | C-H stretching and bending vibrations, and a characteristic C-Br stretching absorption. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a compound containing two bromine atoms. [7] |

Spectroscopic Data for trans-1,2-Dibromocyclohexane:

-

Molecular Weight: 241.95 g/mol [8][9][10]* ¹H NMR: Data available in spectral databases. [10][11][12]* IR Spectrum: Data available in spectral databases. [8][13]

Applications in Research and Drug Development

Halogenated cyclohexanes, including 1,2-dibromocyclohexane, serve as versatile intermediates in organic synthesis. The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. The well-defined stereochemistry of trans-1,2-dibromocyclohexane makes it a valuable starting material for the stereoselective synthesis of complex molecules, including pharmaceuticals and natural products.

The principles of stereochemistry and conformational analysis illustrated by 1,2-dibromocyclohexane are directly applicable to the design and development of new drugs. The specific three-dimensional arrangement of atoms in a drug molecule is often critical for its binding to a biological target and, consequently, its therapeutic effect.

Conclusion

The study of the stereoisomers of 1,2-dibromocyclohexane provides a rich learning ground for fundamental concepts in organic chemistry. The stereospecific synthesis via a bromonium ion intermediate, the existence of enantiomeric and meso forms, and the subtleties of conformational analysis all contribute to a deeper understanding of the three-dimensional nature of molecules. For professionals in drug development and chemical research, a firm grasp of these principles is indispensable for the rational design and synthesis of new chemical entities.

References

-

Organic Syntheses Procedure: 1,2-dibromocyclohexane. Available at: [Link]

-

Chemguide: Electrophilic addition - symmetrical alkenes and bromine. Available at: [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy: Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Available at: [Link]

-

Chegg: Solved How many stereoisomers does 1,2-dibromocyclohexane. Available at: [Link]

-

Chemistry Stack Exchange: Bromination of cyclohexene. Available at: [Link]

-

YouTube: Predict the Product [Ep.7] | Bromine Addition to Cyclohexene (Anti Addition). Available at: [Link]

-

Chemistry LibreTexts: Reactions of Alkenes with Bromine. Available at: [Link]

-

NIST WebBook: Cyclohexane, 1,2-dibromo-, trans-. Available at: [Link]

-

University of Washington Department of Chemistry: Addition Reaction of Bromine to Cyclohexene. Available at: [Link]

-

Journal of the American Chemical Society: Conformational analysis of trans-1,2-dibromocyclohexane by low-temperature cyclic voltammetry. Available at: [Link]

-

NIST WebBook: Cyclohexane, 1,2-dibromo-. Available at: [Link]

-

Filo: Question 5. For 1,2 dibromocyclohexane: a) Draw, then name the two stereo.. Available at: [Link]

-

Homework.Study.com: Show all steps and reagents needed to convert cyclohexane into the two enantiomers of trans-1,2-dibromocyclohexane. Available at: [Link]

-

Quora: Is cis-1,2-dibromocyclohexane more stable or trans-1,2-dibromocyclohexane?. Available at: [Link]

-

SpectraBase: Trans-1,2-dibromocyclohexane - Optional[1H NMR] - Spectrum. Available at: [Link]

-

IPL.org: Trans-1 2-Dibromocyclohexane Lab Report. Available at: [Link]

-

PubChem: trans-1,2-Dibromocyclohexane. Available at: [Link]

-

NIST WebBook: Cyclohexane, 1,2-dibromo-. Available at: [Link]

-

SpectraBase: (E)-1,2-Dibromocyclohexane - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ElectronicsAndBooks: CONFORMATIONAL ANALYSIS OF DIBROMOCYCLOHEXANES BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Available at: [Link]

-

YouTube: Conformation of Trans 1,2 dibromo cyclohexane. Available at: [Link]

-

Chemistry LibreTexts: Stereoisomerism in Disubstituted Cyclohexanes. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cyclohexane, 1,2-dibromo- [webbook.nist.gov]

- 8. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]

- 9. Cyclohexane, 1,2-dibromo- [webbook.nist.gov]

- 10. trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,2-Dibromocyclohexene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic addition reactions involving 1,2-dibromocyclohexene. As a substituted vinylic dibromide, this substrate presents unique electronic and steric characteristics that significantly influence its reactivity compared to simple alkenes. This document elucidates the core mechanistic principles, including the formation of key intermediates like bromonium ions and carbocations, and their direct influence on stereochemical and regiochemical outcomes. We will explore reactions with representative electrophiles, specifically dihalogens (Br₂) and hydrogen halides (HBr), providing detailed mechanistic pathways and field-proven experimental protocols. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to understand, predict, and manipulate these transformations for advanced organic synthesis.

Introduction: The Unique Reactivity of the Vinylic Dibromide System

This compound is an unsaturated cyclic compound where two bromine atoms are directly attached to the carbons of the double bond. This substitution pattern creates a complex electronic environment that distinguishes its reactivity from that of unsubstituted cyclohexene.

-

Electronic Effects: The two bromine atoms exert strong, opposing electronic effects. Through their electronegativity, they inductively withdraw electron density from the C=C double bond. This inductive effect (-I) deactivates the alkene, making it less nucleophilic and therefore less reactive towards electrophiles than a standard alkene.[1] Concurrently, the lone pairs on the bromine atoms can participate in resonance, donating electron density back to the π-system (+R effect). While this resonance effect can partially offset the deactivation, the inductive withdrawal is generally the dominant factor, necessitating potentially more forcing reaction conditions for electrophilic addition to occur.

-

Steric Hindrance: The presence of two relatively large bromine atoms on the same face of the double bond's π-system can sterically hinder the approach of an electrophile. This steric factor can influence the rate of reaction and the stereochemical pathway of the addition.

Understanding this interplay between deactivating inductive effects, resonance donation, and steric hindrance is critical for predicting the outcomes of electrophilic additions to this substrate.

Core Mechanistic Principles of Electrophilic Addition

The electrophilic addition to an alkene is a fundamental reaction in organic chemistry.[2] The reaction with this compound follows these general principles but with important modifications due to its unique structure.

The Generalized Electrophilic Addition Pathway

The reaction is initiated by the π-electron cloud of the alkene acting as a nucleophile, attacking an electrophile (E⁺). This process typically proceeds through a high-energy intermediate before a nucleophile (Nu⁻) completes the addition.

Caption: Generalized workflow for electrophilic addition.

The Key Intermediate: Bridged Bromonium Ion vs. Open Carbocation

The nature of the cationic intermediate formed in Step 1 is a critical determinant of the reaction's stereochemical outcome.

-

Bridged Bromonium Ion: When a halogen like Br₂ is the electrophile, the initial attack of the alkene leads to a three-membered ring intermediate called a cyclic bromonium ion.[3][4] In this species, a bromine atom is simultaneously bonded to both carbons of the original double bond, and the positive charge resides on the bromine.[5] This bridged structure is significant because it blocks one face of the molecule.

-

Open Carbocation: When a protic acid like HBr is the electrophile, the proton adds to one of the carbons, forming a C-H bond and leaving a positive charge on the other carbon—an open carbocation.[6] The stability of this carbocation is paramount and dictates the regioselectivity of the reaction. The presence of an adjacent bromine atom can destabilize a carbocation through its electron-withdrawing inductive effect.

Stereochemical Outcome: The Dominance of Anti-Addition

For reactions proceeding through a bridged bromonium ion, the subsequent nucleophilic attack must occur from the face opposite to the bridging halogen.[7][8] This Sₙ2-like backside attack results in the two new substituents being added to opposite faces of the ring, a stereochemical outcome known as anti-addition.[9][10] This is a highly stereospecific process.[11]

Caption: Stereochemical pathway of anti-addition.

Reaction with Dihalogens: Addition of Bromine (Br₂)

The addition of molecular bromine (Br₂) to this compound is a classic example of an electrophilic addition that proceeds via a bromonium ion intermediate, leading to a tetrabrominated cyclohexane product.

Mechanism and Stereoselectivity

The reaction is initiated by the polarization of the Br-Br bond as it approaches the π-system of the alkene.[4] The alkene's π-electrons attack the electrophilic bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate. This is followed by the backside attack of the bromide ion (Br⁻), leading exclusively to the anti-addition product.

Caption: Mechanism for the bromination of this compound.

The initial product formed is the diaxial conformer, which is sterically strained. If conformational flexibility allows, this will rapidly ring-flip to the more stable diequatorial conformer.[7]

Protocol: Bromination of this compound

This protocol is adapted from established methods for the bromination of cyclohexene.[12][13] The deactivating effect of the existing bromine atoms may require longer reaction times or slightly elevated temperatures compared to the unsubstituted analog.

Materials:

-

This compound

-

Liquid Bromine (Br₂)

-

Inert solvent (e.g., Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄))

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M concentration). Cool the flask in an ice bath to 0 °C.

-

Causality: The reaction is exothermic; cooling prevents side reactions like allylic substitution and controls the reaction rate. Dichloromethane is an inert solvent that will not participate in the reaction.[14]

-

-

Reagent Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane. Add this solution dropwise to the stirring alkene solution over 30-60 minutes, ensuring the temperature remains below 5 °C. The characteristic red-brown color of bromine should disappear as it is consumed.[4]

-

Causality: Slow, dropwise addition maintains a low concentration of bromine, minimizing side reactions and ensuring efficient heat dissipation. The disappearance of color is a visual indicator of reaction progress.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Slowly add 10% aqueous sodium thiosulfate solution to the reaction mixture to quench any unreacted bromine. The red-brown color will fade completely.

-

Causality: Sodium thiosulfate is a reducing agent that safely neutralizes excess, corrosive bromine.

-

-

Workup - Neutralization & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts) and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure tetrabromocyclohexane product.

Reaction with Hydrogen Halides: Addition of HBr

The addition of a hydrogen halide like HBr proceeds through a different mechanism involving a carbocation intermediate, which raises questions of regioselectivity.[15]

Regioselectivity: Markovnikov's Rule in a Substituted System

Markovnikov's rule states that in the addition of H-X to an alkene, the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the carbon that can form the more stable carbocation.[6] In the case of this compound, the two carbons of the double bond are electronically similar. However, the stability of the potential carbocation intermediates is the deciding factor.

Addition of H⁺ to either C1 or C2 would form a secondary carbocation adjacent to a bromine atom. A bromine atom can stabilize an adjacent carbocation via resonance (lone pair donation) but will destabilize it through induction. Computational studies are often employed to predict the more stable intermediate in such complex systems.[16][17] For 1-halocyclohexenes, the addition of HBr has been shown to yield the gem-dihalide (e.g., 1-bromo-1-chlorocyclohexane from 1-chlorocyclohexene), suggesting the formation of a carbocation at the carbon not bearing the halogen is favored, which is then attacked by the bromide. By analogy, for this compound, the reaction is expected to produce primarily 1,1,2-tribromocyclohexane .

Caption: Regioselective addition of HBr to this compound.

Protocol: Hydrobromination of this compound

This protocol is based on general procedures for HBr addition to alkenes.[18] Anhydrous conditions are often preferred to avoid the formation of halohydrin byproducts.

Materials:

-

This compound

-

Anhydrous HBr (gas or solution in acetic acid)

-

Anhydrous, non-coordinating solvent (e.g., pentane or dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Gas dispersion tube (if using HBr gas)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in the anhydrous solvent in a flask equipped with a magnetic stirrer and a gas inlet/outlet (or dropping funnel). Cool the solution to 0 °C.

-

Causality: Anhydrous conditions are crucial to prevent water from acting as a competing nucleophile. Low temperatures control the reaction rate and selectivity.

-

-

Reagent Addition:

-

(Option A: HBr gas) Bubble anhydrous HBr gas through the solution slowly for 1-2 hours.

-

(Option B: HBr in Acetic Acid) Add a solution of HBr in glacial acetic acid (1.1 eq) dropwise over 30 minutes.

-

-

Reaction Monitoring & Completion: Monitor the reaction by TLC. Once the starting material is consumed, stop the addition of HBr. Allow the mixture to warm to room temperature and stir for an additional hour.

-

Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Neutralization and Washing: Wash the combined organic layers with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.

-

Causality: This step removes the acidic reagent (HBr or acetic acid).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude 1,1,2-tribromocyclohexane via vacuum distillation or column chromatography.

Data Summary: Predicted Reaction Outcomes

The following table summarizes the expected outcomes for the electrophilic addition reactions discussed, based on established mechanistic principles.

| Electrophile | Reagent System | Key Intermediate | Regioselectivity | Stereochemistry | Expected Major Product(s) |

| Br₂ | Br₂ in CH₂Cl₂ or CCl₄ | Bromonium Ion | Not Applicable | Anti-addition (trans) | Racemic mixture of trans-1,1,2,2-Tetrabromocyclohexane |

| HBr | Anhydrous HBr in pentane/AcOH | Carbocation | Markovnikov | Racemic (if chiral) | 1,1,2-Tribromocyclohexane |

Conclusion

The electrophilic addition to this compound is a nuanced process governed by the substrate's unique electronic and steric properties. The deactivating inductive effect of the vinyl bromides renders the alkene less nucleophilic than simple analogs, yet it readily undergoes addition with common electrophiles. The reaction pathway is highly dependent on the nature of the electrophile: halogens like Br₂ proceed through a stereospecific anti-addition mechanism via a bridged bromonium ion, whereas hydrogen halides like HBr react via a regioselective mechanism dictated by carbocation stability. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers aiming to utilize this compound as a building block in complex organic synthesis, enabling precise control over the resulting stereochemistry and functional group placement.

References

-

Chemguide. (n.d.). Electrophilic Addition - Symmetrical Alkenes and Bromine. Retrieved from [Link]

-

University of Washington Department of Chemistry. (n.d.). Addition Reaction of Bromine to Cyclohexene. Retrieved from [Link]

-

Snyder, H. R., & Brooks, L. A. (1943). 1,2-Dibromocyclohexane. Organic Syntheses, Coll. Vol. 2, p. 171. Retrieved from [Link]

-

University of Calgary. (n.d.). Bromination of Cyclohexene. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). Chem 267: Cyclohexene. Retrieved from [Link] (Note: Specific document not directly linkable, linking to department).

-

Furman University. (n.d.). Stereochemistry of Br2 addition to cyclic compounds. PBworks. Retrieved from [Link]

-

Wikipedia. (n.d.). Syn and anti addition. Retrieved from [Link]

-

Dobado, J. A. (2023). Bromine addition to cyclohexene. Chemistry Online. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Bromination of cyclohexene. Retrieved from [Link]

-

Save My Exams. (2025). The Mechanisms of Electrophilic Addition Reactions (HL). Retrieved from [Link]

-

Filo. (2025). Consider the mechanism for the reaction of cyclohexene and bromine. Retrieved from [Link]

-

IPL.org. (2024). Bromination Of Cyclohexene Lab Report. Retrieved from [Link]

-

Chem Simplified. (2021). Bromination of Cyclohexene | Electrophilic addition to alkenes | Reaction Mechanism. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Retrieved from [Link]

-

ResearchGate. (2025). Computational Investigations for Undergraduate Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Syn Addition Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]

-

Britannica. (n.d.). Vinylic Halides. Retrieved from [Link]

-

Utah Tech University. (n.d.). Addition of HBr to Cyclohexene. Retrieved from [Link]

- Goering, H. L., & Sims, L. L. (1955). The Stereochemistry of Radical Additions. II. The Radical and Ionic Addition of Hydrogen Bromide to 1-Bromocyclohexene and 1-Chlorocyclohexene. Journal of the American Chemical Society.

- Deno, N. C., & Lincoln, D. N. (1957). Addition of Hydrogen Bromide to 1-Halocyclohexene and the Rearrangement of Dihalocyclohexanes in the Presence of Ferric Chloride. Journal of the American Chemical Society.

-

ResearchGate. (2025). Teaching organic reactions using computational chemistry: I. Electrophilic addition reactions to alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrophilic Addition of Hydrogen Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

Sources

- 1. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Consider the mechanism for the reaction of cyclohexene and bromine at - 5.. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Syn and anti addition - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Furman Chemistry 120: Organic / stereochemistry of Br2 addition to cyclic compounds [furmanchm120.pbworks.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemistry-online.com [chemistry-online.com]

- 14. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cactus.utahtech.edu [cactus.utahtech.edu]

The Elusive Stability of 1,2-Dibromocyclohexene: A Guide for the Advanced Practitioner

This technical guide delves into the nuanced stability of 1,2-dibromocyclohexene, a molecule of significant interest in synthetic chemistry, yet one whose properties are not extensively documented. For researchers, scientists, and professionals in drug development, understanding the stability of this compound is paramount for its effective synthesis, handling, and application. Due to a notable scarcity of direct literature on the stability of this compound, this guide will synthesize information from its saturated analog, 1,2-dibromocyclohexane, and from fundamental principles of organic chemistry to provide a comprehensive and practical understanding.

Introduction: The Dichotomy of a Vinyl Dibromide

This compound presents a fascinating chemical dichotomy. The presence of a double bond introduces rigidity and potential for further functionalization, while the vicinal dibromide arrangement is a well-known precursor for elimination and rearrangement reactions. This inherent tension between functionality and instability dictates the compound's behavior and necessitates a careful and informed approach to its use. This guide will illuminate the factors governing its stability, from synthetic considerations to decomposition pathways and optimal storage conditions.

Synthesis and Inherent Stability: A Fleeting Existence?

While dedicated synthetic protocols for this compound are not widely published, its formation can be logically inferred from the chemistry of related compounds. A plausible route involves the allylic bromination of cyclohexene, followed by dehydrobromination. However, the initial product of cyclohexene bromination is the saturated trans-1,2-dibromocyclohexane[1][2].

The stability of 1,2-dibromocyclohexane itself offers crucial clues. It is known to decompose upon prolonged exposure to air, often darkening in color, which necessitates immediate distillation after synthesis[1]. This inherent instability in the saturated analog strongly suggests that this compound, with the added strain and reactivity of a double bond, is likely to be even more labile.

A proposed synthetic pathway to this compound and its immediate reactivity is outlined below:

Caption: Proposed synthetic routes to this compound and its subsequent reactivity.

The more probable synthetic route to a dibrominated cyclohexene would be the double dehydrobromination of 1,2-dibromocyclohexane, which typically yields 1,3-cyclohexadiene[3]. The isolation of this compound as a stable product from such a reaction would be challenging, suggesting it may exist only as a transient intermediate.

Chemical Reactivity: Indicators of Instability

The reactivity of this compound is a direct reflection of its stability. Two primary reaction pathways are indicative of its lability: dehydrobromination and allylic rearrangement.

Dehydrobromination to Form Benzyne Precursors

Vicinal dihalides are classic substrates for elimination reactions. In the case of this compound, treatment with a strong base would be expected to induce dehydrobromination. The resulting product, a highly strained cycloalkyne, would be a direct precursor to benzyne, a versatile and highly reactive intermediate in organic synthesis. The propensity for this reaction to occur underscores the inherent instability of the this compound system.

Allylic Rearrangement

The bromine atoms in this compound are in an allylic or vinylic position. Allylic halides are known to undergo rearrangement, especially under thermal or catalytic conditions. This occurs through the formation of a resonance-stabilized allylic carbocation or radical, which can then be attacked by a nucleophile at different positions. The potential for such rearrangements further complicates the handling and storage of this compound, as it could lead to the formation of isomeric impurities over time.

Experimental Protocols: A Focus on Safe Handling and Characterization

Given the inferred instability of this compound, experimental protocols should prioritize safety and the prevention of decomposition.

Protocol for the Synthesis of the More Stable Analog: trans-1,2-Dibromocyclohexane

While not the primary subject of this guide, the synthesis of the saturated analog provides a foundational protocol from which attempts to synthesize and isolate this compound could be adapted.

Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride

-

Absolute ethanol

-

Ice-salt bath

-

Three-necked round-bottom flask with mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

Prepare a solution of cyclohexene in a mixture of carbon tetrachloride and absolute ethanol in the three-necked flask.

-

Cool the flask to -5°C using an ice-salt bath.

-

Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel, maintaining the reaction temperature below -1°C.[1]

-

After the addition is complete, transfer the mixture to a Claisen flask for distillation.

-

Remove the carbon tetrachloride and excess cyclohexene by distillation at atmospheric pressure.

-

Distill the remaining product under reduced pressure.

Note: The crude product should be distilled immediately as it is prone to decomposition upon exposure to air.[1] For enhanced stability, the distilled product can be washed with an alcoholic potassium hydroxide solution, followed by water, then dried and redistilled.[1]

Stability Assessment Protocol

To quantitatively assess the stability of a sample believed to be this compound, the following protocol is recommended:

Materials:

-

Sample of this compound

-

Inert atmosphere (e.g., argon or nitrogen)

-

Amber vials

-

NMR spectrometer

-

GC-MS instrument

Procedure:

-

Divide the freshly synthesized and purified sample into several aliquots in amber vials under an inert atmosphere.

-

Store the vials under different conditions (e.g., room temperature with light exposure, room temperature in the dark, refrigerated, frozen).

-

At regular time intervals (e.g., 0, 24, 48, and 72 hours), analyze an aliquot from each storage condition using ¹H NMR and GC-MS.

-

In the ¹H NMR spectrum, monitor for the appearance of new signals or changes in the integration of existing signals that would indicate decomposition or rearrangement.

-

In the GC-MS analysis, look for the appearance of new peaks with different mass-to-charge ratios, which would signify the formation of degradation products.

Data Presentation: Key Physicochemical Properties

Due to the limited direct data for this compound, the following table presents data for the more stable, saturated analog, trans-1,2-dibromocyclohexane, which can serve as a useful point of reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂ | [4] |

| Molecular Weight | 241.95 g/mol | [4] |

| Appearance | Colorless to light-yellow liquid | [5] |

| Boiling Point | 99-103°C at 16 mmHg | [1] |

| Stability | Decomposes on continued exposure to air | [1] |

| Incompatibilities | Strong oxidizing agents, strong bases | [5][6] |

Visualization of Safe Handling and Storage Workflow

The inferred instability of this compound necessitates a stringent workflow for its handling and storage to minimize decomposition and ensure the safety of laboratory personnel.

Caption: A workflow for the safe handling and storage of this compound.

Conclusion: A Call for Further Investigation

The stability of this compound remains a subject that warrants further empirical investigation. This guide, by synthesizing available data from analogous compounds and applying fundamental chemical principles, provides a robust framework for researchers and drug development professionals to approach this reactive and potentially unstable molecule. The key takeaways are a high likelihood of thermal and atmospheric instability, a propensity for elimination and rearrangement reactions, and the absolute necessity for stringent handling and storage protocols. Future studies that fully characterize the stability and reactivity of this compound will be invaluable to the synthetic chemistry community.

References

- Organic Syntheses Procedure: 1,2-dibromocyclohexane.

- Cole-Parmer Material Safety Data Sheet - trans-1,2-Dibromocyclohexane, 99%.

- ChemicalBook Chemical Safety Data Sheet MSDS / SDS - 1,2-DIBROMOCYCLOHEXANE.

- ChemicalBook TRANS-1,2-DIBROMOCYCLOHEXANE synthesis.

- Quora: Is cis-1,2-dibromocyclohexane more stable or trans-1,2-dibromocyclohexane?